4-Amino-7-fluoro-1,3-benzothiazole-2-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5FN2S2 |
|---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
4-amino-7-fluoro-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H5FN2S2/c8-3-1-2-4(9)5-6(3)12-7(11)10-5/h1-2H,9H2,(H,10,11) |
InChI Key |
SANPYYKDGIFRBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)NC(=S)S2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Amino 7 Fluoro 1,3 Benzothiazole 2 Thiol and Analogues
Strategies for the Construction of the Benzothiazole-2-thiol Nucleus
The formation of the benzothiazole-2-thiol core is a critical step in the synthesis of the target compound. Various methods have been developed, primarily involving cyclization reactions that form the fused thiazole (B1198619) ring.
A prevalent and versatile method for constructing the benzothiazole (B30560) ring system involves the condensation of 2-aminothiophenols with various reagents containing a carbonyl or cyano group. mdpi.com This approach benefits from the dual nucleophilicity of the 2-aminothiophenol (B119425), where the thiol group attacks the electrophilic carbon, followed by an intramolecular cyclization involving the amino group.
One of the most common C1 sources for this transformation is carbon disulfide (CS₂). The reaction of 2-aminothiophenols with carbon disulfide, typically in an alkaline medium, provides a direct route to 2-mercaptobenzothiazoles. derpharmachemica.com Another effective approach utilizes carbon dioxide (CO₂) as a green and sustainable C1 source. For instance, benzothiazoles can be synthesized via the cyclization of 2-aminothiophenols with CO₂ in the presence of a hydrosilane, such as diethylsilane, and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). rsc.orgresearchgate.net This method is notable for its mild reaction conditions. mdpi.com
Aldehydes are also widely used as reaction partners for 2-aminothiophenols. The initial condensation forms a 2,3-dihydrobenzothiazole intermediate, which is then oxidized in situ to the aromatic benzothiazole. thieme-connect.de A simple and environmentally friendly method involves the reaction of 2-aminothiophenol and benzaldehyde (B42025) in a self-neutralizing acidic CO₂-alcohol system, which generates alkyl carbonic acid in situ to catalyze the reaction. tandfonline.com Other carbonyl compounds, such as carboxylic acids and their derivatives (acyl chlorides, esters), can also be employed for the synthesis of 2-substituted benzothiazoles. thieme-connect.de For example, the condensation of 2-aminothiophenols with chloroacetyl chloride under microwave irradiation offers an efficient and rapid synthesis of 2-chloromethyl-benzothiazole. mdpi.com
The reaction conditions and outcomes for various cyclization partners are summarized in the table below.
| 2-Aminothiophenol Reactant | C1 Source/Reagent | Catalyst/Conditions | Product Type |
| 2-Aminothiophenol | Carbon Disulfide (CS₂) | Alkaline medium | 2-Mercaptobenzothiazole (B37678) derpharmachemica.com |
| 2-Aminothiophenol | Carbon Dioxide (CO₂) | Diethylsilane, DBN | 2-Unsubstituted Benzothiazole rsc.orgresearchgate.net |
| 2-Aminothiophenol | Benzaldehyde | Alkyl carbonic acid (from CO₂/alcohol) | 2-Phenylbenzothiazole tandfonline.com |
| 2-Aminothiophenol | Aromatic Aldehydes | Refluxing toluene | 2-Arylbenzothiazoles mdpi.com |
| 2-Aminothiophenol | Nitriles | Copper catalyst | 2-Substituted Benzothiazoles mdpi.com |
An alternative strategy for constructing the benzothiazole ring, particularly for 2-aminobenzothiazole (B30445) derivatives, starts from substituted anilines. This method, often referred to as the Hugerschoff synthesis, involves the reaction of an aniline (B41778) with potassium thiocyanate (B1210189) (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) in the presence of bromine in an acidic medium like acetic acid. derpharmachemica.comrsc.orgrjpbcs.com The reaction proceeds through the formation of an arylthiourea intermediate, which then undergoes oxidative cyclization mediated by bromine to yield the 2-aminobenzothiazole core. indexcopernicus.com
This method is particularly useful for introducing substituents onto the benzene (B151609) ring of the benzothiazole system by starting with an appropriately substituted aniline. For example, reacting 4-fluoroaniline (B128567) with potassium thiocyanate and bromine yields 2-amino-6-fluorobenzothiazole. derpharmachemica.com Similarly, 3-chloro-4-fluoroaniline (B193440) can be used to prepare 2-amino-7-chloro-6-fluorobenzothiazole. derpharmachemica.com While this route directly produces 2-aminobenzothiazoles, subsequent chemical transformations would be necessary to convert the 2-amino group into the desired 2-thiol group for the target compound.
The introduction of a thiol group at the C2 position of the benzothiazole ring is a key step in synthesizing the target molecule. While direct synthesis from 2-aminothiophenol and carbon disulfide is common, other methods exist for converting a pre-formed benzothiazole into a benzothiazole-2-thiol.
One such method involves the reaction of o-haloanilines with a source of the thiocarbonyl group. For instance, benzo[d]thiazole-2-thiol can be prepared by reacting 2-chloroaniline (B154045) with potassium O-isopropylxanthate in dimethylacetamide. rsc.org This process builds the heterocyclic ring and installs the thiol group in a single synthetic operation.
Another approach involves the functionalization of a benzothiazole that lacks a substituent at the C2 position. This can be achieved through photoinduced sulfanylation of the C2–H bond using elemental sulfur and aryl(hetaryl) electrophiles in the presence of a copper(I) catalyst. nih.gov This method allows for the synthesis of a wide range of 2-alkyl(aryl)thio-benzothiazoles. nih.gov For the specific synthesis of benzothiazole-2-thiol, a common precursor is 2-chlorobenzothiazole, which can undergo nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide, to introduce the thiol group.
Regioselective Introduction of Amino and Fluoro Substituents
The precise placement of the amino group at position 4 and the fluoro group at position 7 is crucial for the synthesis of the target compound. This regioselectivity can be achieved either by starting with precursors that already contain these substituents in the correct positions or by direct functionalization of the benzothiazole ring.
Direct and regioselective amination of the benzothiazole core, particularly at the C4 position, can be challenging. One advanced strategy involves transition metal-catalyzed C-H functionalization. For example, a Ru(II)-catalyzed regioselective ortho-amidation of 2-aryl benzo[d]thiazoles has been demonstrated. nih.gov In this approach, the benzothiazole moiety acts as a directing group, guiding the amidation to the C7 position. While this demonstrates the principle of directed C-H functionalization, achieving selectivity at the C4 position would require a different directing group strategy.
A more common and predictable approach is to introduce the amino group at the desired position on the aniline precursor before the cyclization reaction. For the target compound, this would involve starting with a 3-amino-6-fluoroaniline derivative. The challenge then lies in the synthesis of this specific precursor. The amino group might need to be protected during the benzothiazole ring formation, depending on the reaction conditions, and then deprotected in a later step.
Introducing a fluorine atom regioselectively at the C7 position of the benzothiazole ring can be accomplished through several methods. mdpi.com One of the most reliable strategies is to begin the synthesis with a precursor that already contains the fluorine atom at the correct position. For the synthesis of 4-amino-7-fluoro-1,3-benzothiazole-2-thiol, a logical starting material would be a 2,5-difluoroaniline (B146615) derivative, which could then be subjected to amination and thiolation reactions prior to cyclization. For instance, the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole is achieved by the cyclization of 3-chloro-4-fluoroaniline. derpharmachemica.com This highlights the utility of using pre-functionalized anilines to control the substitution pattern on the final benzothiazole product.
Direct fluorination of the benzothiazole ring system is also possible using electrophilic fluorinating reagents. Reagents like Selectfluor are effective for the fluorination of activated aromatic and heterocyclic systems. nih.gov The regioselectivity of such reactions is governed by the electronic properties of the benzothiazole ring. The electron-donating or withdrawing nature of existing substituents will direct the incoming electrophilic fluorine to specific positions. For a benzothiazole ring, the positions are not equally reactive, and achieving selective fluorination at C7 might require careful selection of the substrate and reaction conditions. For example, in 2,1,3-benzothiadiazole, C-H borylation can be directed to specific positions, which can then be converted to other functional groups, demonstrating that regiocontrol is achievable. nih.gov
The table below summarizes key reagents and intermediates in the synthesis of the target compound.
| Reagent/Intermediate | Role in Synthesis |
| 2-Aminothiophenol | Core precursor for benzothiazole ring mdpi.com |
| Carbon Disulfide | C1 source for 2-thiol group derpharmachemica.com |
| Substituted Aniline | Precursor for substituted benzothiazole core rsc.org |
| Potassium Thiocyanate | Reagent for cyclization of anilines derpharmachemica.comrjpbcs.com |
| Selectfluor | Electrophilic fluorinating agent nih.gov |
| 3-Chloro-4-fluoroaniline | Precursor for 7-chloro-6-fluorobenzothiazole derpharmachemica.com |
Sequential and One-Pot Synthetic Protocols for Multi-Substituted Benzothiazoles
The efficient construction of multi-substituted benzothiazole frameworks, including analogues of this compound, is greatly enhanced by sequential and one-pot reactions. These strategies are paramount in modern drug discovery as they provide rapid access to structurally diverse molecules from simple precursors in a single reaction vessel, which minimizes purification steps, reduces waste, and saves time. nih.gov
One-pot, three-component reactions have been successfully employed to synthesize annulated benzothiazoloquinazolines. nih.gov For instance, the reaction of substituted 2-aminobenzothiazoles with α-tetralone and various aromatic or heteroaromatic aldehydes in ethanol, catalyzed by a small amount of triethylamine, yields complex fused heterocyclic systems in excellent yields (75-85%). nih.gov This approach is significantly more efficient than traditional multi-step methods, which often result in lower yields (50-60%) and require longer reaction times. nih.gov
Another powerful one-pot sequential strategy involves the synthesis of 2-(benzylsulfonyl)benzothiazole derivatives. rsc.orgrsc.org This method begins with a nucleophilic substitution reaction between 2-mercaptobenzothiazole and a benzyl (B1604629) halide, followed by an in-situ oxidation of the resulting sulfide (B99878) to the corresponding sulfone. rsc.org This sequential process, conducted in an environmentally friendly medium like water, demonstrates the capability of one-pot reactions to build molecular complexity through consecutive, compatible reaction steps. rsc.orgrsc.org Such multicomponent reactions are instrumental in creating libraries of complex molecules for pharmaceutical research. nanomaterchem.com
Green Chemistry Principles and Sustainable Synthetic Approaches in Benzothiazole Chemistry
The integration of green chemistry principles into the synthesis of benzothiazoles is a critical area of research, aimed at reducing the environmental impact of chemical processes. researchgate.net Traditional methods for synthesizing these heterocycles often suffer from drawbacks like harsh reaction conditions, the use of toxic reagents and volatile organic solvents, and the generation of significant chemical waste. researchgate.netresearchgate.net Sustainable approaches focus on the use of non-toxic, recyclable catalysts, green solvents, and energy-efficient reaction conditions to overcome these limitations. researchgate.netbiolmolchem.com
Key advancements in this area include the development of novel catalysts that can be easily recovered and reused, the use of alternative energy sources like microwave irradiation to accelerate reactions, and the implementation of solvent-free reaction conditions. orgchemres.orgnih.gov These green methodologies not only reduce pollution but also often lead to higher yields, shorter reaction times, and simpler product isolation procedures. biolmolchem.comnih.gov
Catalyst Development for Environmentally Benign Syntheses (e.g., Nanoparticle Catalysis, Recyclable Catalysts)
A significant focus of green benzothiazole synthesis is the development of efficient and recyclable catalysts. Nanoparticle catalysts have emerged as a highly effective option due to their high surface-area-to-volume ratio and unique catalytic properties. nanomaterchem.com
Magnetic nanoparticles, in particular, offer a distinct advantage because they can be easily separated from the reaction mixture using an external magnetic field, allowing for simple recovery and reuse without significant loss of activity. biolmolchem.com For example, a copper(I) iodide catalyst supported on serine-functionalized magnetic Fe3O4 nanoparticles has been used for the synthesis of 2-substituted benzothiazoles in water. nanomaterchem.com Similarly, a Fe3O4@Pyl-Cu nanocatalyst has proven effective for the condensation of aromatic aldehydes with 2-aminothiophenol in ethanol, demonstrating high yields and excellent recyclability. biolmolchem.com Another approach involves piperazine (B1678402) immobilized on nano-ZnO-sulfuric acid (PINZS), which acts as a powerful and recoverable catalyst for domino reactions to produce complex benzothiazole derivatives with high yields (up to 98%). oiccpress.com
Other recyclable catalysts, such as graphitic carbon nitride (g-C3N4), have been employed as metal-free photocatalysts for benzothiazole synthesis under visible light, achieving excellent yields (89–97%) in very short reaction times (5–15 minutes). researchgate.net The catalyst's activity remains high even after multiple recycling cycles. researchgate.net The use of solid supports like zeolite has also been explored, providing a reusable and environmentally benign catalyst for solvent-free synthesis under microwave conditions. tsijournals.com
Below is a table summarizing the performance of various recyclable catalysts in the synthesis of benzothiazole derivatives.
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Recyclability |
| Fe3O4-Serine-CuI nanomaterchem.com | 2-Iodoaniline, Aromatic Aldehydes, Thiourea | Water | Reflux | High | Yes |
| Fe3O4@Pyl-Cu biolmolchem.com | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol | 80 °C | Excellent | Yes (multiple uses) |
| Gum Arabic /Zr(IV) orgchemres.org | 2-Aminothiophenol, Aromatic Aldehydes | Solvent-free | 90 °C | High | Yes |
| g-C3N4 researchgate.net | 2-Aminothiophenol, Aromatic Aldehydes | - | Visible light | 89-97 | Yes (multiple times) |
| NaY Zeolite tsijournals.com | 2-Mercaptobenzothiazole, Hydrazine (B178648) Hydrate | Solvent-free | Microwave | High | Yes |
Solvent-Free and Microwave-Assisted Reactions for Enhanced Efficiency
Eliminating volatile organic solvents and utilizing alternative energy sources are cornerstones of green chemistry. Solvent-free, or solid-phase, reactions significantly reduce pollution, costs, and the complexity of purification. orgchemres.orgnih.gov When combined with microwave irradiation, these reactions often exhibit dramatic acceleration, leading to higher yields in significantly shorter times compared to conventional heating methods. tandfonline.comresearchgate.net
Microwave-assisted synthesis has been successfully applied to the condensation of 2-aminothiophenol with various aldehydes and fatty acids. nih.govtandfonline.com For instance, using acetic acid as a promoter under solvent-free microwave conditions allows for the efficient synthesis of 2-arylbenzothiazoles. researchgate.net In another eco-friendly approach, waste curd water has been employed as a catalytic solvent under microwave irradiation for the synthesis of 2-arylbenzothiazoles, showcasing a "waste-to-wealth" paradigm. tandfonline.com The use of biocatalysts like Acacia concinna under microwave irradiation also provides a rapid and solvent-free route to 2-aryl-benzothiazoles with high yields. nih.gov
The following table compares reaction times and yields for benzothiazole synthesis using conventional heating versus microwave-assisted, solvent-free methods.
| Reaction | Catalyst / Medium | Method | Time | Yield (%) |
| 2-Aminothiophenol + Benzaldehydes tandfonline.com | Waste Curd Water | Microwave | 3-5 min | 88-95 |
| 2-Aminothiophenol + Benzaldehydes tandfonline.com | Waste Curd Water | Conventional | 4-6 hr | 70-80 |
| 2-Aminothiophenol + Aldehydes nih.gov | Acacia concinna | Microwave | 3-4 min | 92-96 |
| 2-Aminothiophenol + Aldehydes nih.gov | Acacia concinna | Conventional | 5-6 hr | 75-80 |
| 2-Aminothiophenol + Aldehydes researchgate.net | Acetic Acid | Microwave | Not specified | High |
| 2-Mercaptobenzothiazole + Hydrazine Hydrate tsijournals.com | NaY Zeolite | Microwave | 7 min | High |
Sophisticated Spectroscopic and Analytical Characterization of 4 Amino 7 Fluoro 1,3 Benzothiazole 2 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol, distinct signals corresponding to the aromatic protons and the protons of the amino and thiol groups are expected. The aromatic region would likely display a complex splitting pattern due to the coupling between the two aromatic protons and the fluorine atom. The amino (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The thiol (-SH) proton is also expected to be a singlet, though its observation can sometimes be complicated by exchange processes.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Aromatic-H | 6.8 - 7.5 | Multiplet | J(H,H) and J(H,F) |
| Amino (-NH₂) | 4.5 - 5.5 | Broad Singlet | N/A |
| Thiol (-SH) | 3.0 - 4.0 | Singlet | N/A |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms in the aromatic ring will resonate in the typical downfield region for aromatic carbons, with their precise shifts influenced by the attached substituents (amino, fluoro, and the thiazole (B1198619) ring). The carbon atom of the C=S group will appear significantly downfield.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=S | 185 - 195 |
| Aromatic C-F | 150 - 160 (doublet, due to C-F coupling) |
| Aromatic C-N | 140 - 150 |
| Aromatic C-S | 125 - 135 |
| Other Aromatic C | 110 - 130 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S-H, C=N, C=S, and C-F bonds. The amino group will typically exhibit two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. A weaker absorption for the S-H stretch is anticipated in the 2550-2600 cm⁻¹ region. The aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The C=N stretching of the thiazole ring and the C=C stretching of the benzene (B151609) ring will give rise to absorptions in the 1500-1650 cm⁻¹ range. The C-F stretching vibration will produce a strong absorption band in the 1000-1300 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium-Strong |
| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| C=N / C=C | Ring Stretch | 1500 - 1650 | Medium-Strong |
| C-F | C-F Stretch | 1000 - 1300 | Strong |
| C=S | C=S Stretch | 1100 - 1250 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₇H₄FN₃S₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. The stability of the benzothiazole (B30560) ring system would influence the fragmentation pathways, with cleavages of the substituent groups being common.
Interactive Data Table: Expected Mass Spectrometry Data
| Ion | Formula | Predicted m/z | Description |
| [M]⁺ | C₇H₄FN₃S₂⁺ | ~217 | Molecular Ion |
| [M-SH]⁺ | C₇H₃FN₃S⁺ | ~184 | Loss of a thiol radical |
| [M-CS]⁺ | C₆H₄FN₃S⁺ | ~173 | Loss of carbon monosulfide |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
A single-crystal X-ray diffraction study of this compound would definitively establish its molecular structure. It would confirm the planarity of the benzothiazole ring system and provide accurate measurements of the C-S, C-N, C-F, and C=S bond lengths. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amino and thiol groups, which are crucial for understanding the solid-state properties of the compound. Based on related structures, it is anticipated that the molecules would form hydrogen-bonded networks in the crystal lattice.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample.
For this compound, with a molecular formula of C₇H₄FN₃S₂, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the purity and empirical formula of the synthesized compound.
Interactive Data Table: Elemental Analysis Data
| Element | Symbol | Atomic Mass | Theoretical % |
| Carbon | C | 12.01 | 38.69 |
| Hydrogen | H | 1.01 | 1.86 |
| Fluorine | F | 19.00 | 8.75 |
| Nitrogen | N | 14.01 | 19.34 |
| Sulfur | S | 32.07 | 29.52 |
Computational Chemistry and in Silico Approaches Applied to 4 Amino 7 Fluoro 1,3 Benzothiazole 2 Thiol
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. researchgate.net These calculations provide detailed information about the electronic structure, conformational stability, and reactivity of compounds like 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol.
By optimizing the molecular geometry, researchers can identify the most stable conformers and analyze key structural parameters. A critical aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that a molecule is more reactive and less stable, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of reactivity. mdpi.com These descriptors, such as chemical hardness, softness, electron affinity, and the electrophilicity index, provide a quantitative basis for comparing the reactivity of different derivatives and predicting their behavior in chemical reactions. researchgate.netmdpi.com For instance, in studies of various benzothiazole (B30560) derivatives, it has been observed that the introduction of different substituents significantly alters the HOMO-LUMO energy gap and, consequently, the molecule's reactivity profile. mdpi.com
Table 1: Illustrative Quantum Chemical Reactivity Descriptors for Benzothiazole Derivatives Note: The following data is representative of calculations performed on various benzothiazole derivatives and serves to illustrate the types of parameters obtained from quantum chemical calculations.
| Parameter | Symbol | Definition | Typical Value Range (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital; relates to electron-donating ability. | -6.5 to -5.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; relates to electron-accepting ability. | -2.0 to -1.0 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.4 to 4.8 |
| Ionization Potential | I | -EHOMO | 5.5 to 6.5 |
| Electron Affinity | A | -ELUMO | 1.0 to 2.0 |
| Chemical Hardness | η | (I - A) / 2 | 2.2 to 2.4 |
| Chemical Softness | S | 1 / η | 0.20 to 0.23 |
| Electrophilicity Index | ω | (I + A)² / (8 * η) | 1.3 to 1.6 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a powerful in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein or enzyme. wjarr.com This method is crucial for understanding the potential mechanism of action of compounds like this compound. The process involves placing the ligand into the binding site of a receptor and scoring the different poses based on factors like shape complementarity and intermolecular forces. wjarr.com
Studies on various benzothiazole derivatives have successfully used molecular docking to identify potential biological targets and elucidate binding modes. For example, derivatives have been docked against enzymes such as α-amylase, α-glucosidase, and trehalase to explore their potential as antidiabetic or insecticidal agents. nih.govfrontiersin.org The results of these simulations are typically reported as a binding energy or docking score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.govfrontiersin.org Docking studies also reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the target's active site. biointerfaceresearch.com
Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. frontiersin.org MD simulations provide a dynamic view of the complex, allowing researchers to analyze parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the number of hydrogen bonds maintained throughout the simulation. frontiersin.org A stable complex, indicated by low RMSD values and persistent key interactions, lends greater confidence to the docking predictions. frontiersin.org
Table 2: Example Docking Scores of Benzothiazole Derivatives Against Various Protein Targets Note: This table presents findings from studies on different benzothiazole compounds to demonstrate the application of molecular docking.
| Compound Class | Protein Target | PDB ID | Binding Energy (kcal/mol) |
| Benzothiazole-linked hydroxypyrazolones | α-Amylase | - | -10.3 |
| Benzothiazole-linked hydroxypyrazolones | α-Glucosidase | - | -10.7 |
| Benzothiazole derivatives | Anopheles funestus Trehalase (AfTre) | - | -8.7 |
| Benzothiazole derivatives | Anopheles gambiae Trehalase (AgTre) | - | -8.2 |
| Heteroaryl benzothiazoles | E. coli MurB | - | - |
Pharmacophore Modeling and Virtual Screening for Rational Ligand Design
Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. wjarr.com These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.
For a series of active benzothiazole compounds, a pharmacophore model can be generated based on their common structural features and conformational flexibility. This model represents a 3D hypothesis of the key interaction points required for binding to a specific biological target. Once developed, the pharmacophore model can be used as a filter in virtual screening campaigns. wjarr.com Large databases containing millions of chemical compounds are computationally screened to identify molecules that match the pharmacophore model. This process rapidly narrows down the vast chemical space to a manageable number of promising candidates for further investigation, such as through molecular docking or experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wjarr.com This ligand-based method is particularly useful when the three-dimensional structure of the biological target is unknown.
In a QSAR study involving benzothiazole derivatives, a set of known active and inactive compounds (the training set) is used to build a predictive model. For each compound, a series of numerical values, known as molecular descriptors, are calculated. These descriptors can represent various physicochemical properties, such as lipophilicity (logP), molecular weight, polar surface area, and electronic and topological indices.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the observed biological activity. The resulting QSAR model can then be used to predict the activity of new, untested compounds based solely on their calculated descriptors. This predictive capability is invaluable for prioritizing the synthesis of novel derivatives, optimizing lead compounds, and gaining insight into the structural features that are most important for the desired biological effect. wjarr.com
Structure Activity Relationship Sar Studies of 4 Amino 7 Fluoro 1,3 Benzothiazole 2 Thiol Derivatives
Impact of Substitution at Position 4 (Amino Group) on Biological Interactions
The amino group at position 4 of the benzothiazole (B30560) ring is a critical determinant of biological activity, often serving as a key site for metabolic activation or interaction with target macromolecules. Studies on related compounds, such as 2-(4-amino-3-methylphenyl)benzothiazoles, have shown that this amino group is essential for their potent antiproliferative activity in sensitive cancer cell lines. nih.gov
Metabolism of the amino group, often through cytochrome P450 enzymes like CYP1A1, can lead to the formation of reactive intermediates. nih.gov These intermediates can then form covalent adducts with cellular macromolecules, including DNA, which is believed to be a primary mechanism for their cytotoxic effects. nih.gov Therefore, modifications to this amino group can drastically alter the biological outcome.
N-Alkylation or N-Acylation: Introducing alkyl or acyl groups to the amino nitrogen can modulate the compound's lipophilicity and its ability to be metabolized. Such changes can affect cell permeability and the rate of metabolic activation.
Replacement of the Amino Group: Replacing the amino group with other functionalities, such as a nitro or hydroxyl group, often leads to a significant reduction or complete loss of activity, highlighting its importance. For instance, in related quinolyl compounds, the nature of the 4-amino side chain is pivotal for antiplasmodial potency. nih.gov
Research indicates that the electronic properties of the amino group and its capacity to be oxidized are central to the bioactivation pathway required for the anticancer effects of certain benzothiazole derivatives. nih.gov
Influence of Fluorine at Position 7 on Molecular Recognition and Activity Modulation
The introduction of a fluorine atom onto a pharmacologically active molecule can have profound effects on its properties, including metabolic stability, binding affinity, and lipophilicity. nih.gov In the context of the 4-amino-1,3-benzothiazole-2-thiol scaffold, the fluorine at position 7 plays a significant role in modulating its biological profile.
Fluorine's high electronegativity can alter the electronic distribution within the benzothiazole ring system, influencing the acidity of the thiol group and the basicity of the amino group. This can impact how the molecule interacts with its biological target through hydrogen bonding or other non-covalent interactions. nih.gov
Studies on fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles have demonstrated that fluorination can lead to potent antiproliferative activity. nih.gov For example, the compound 2-(4-amino-methylphenyl)-5-fluorobenzothiazole (5F 203) exhibits strong anticancer effects without the biphasic dose-response relationship observed in its non-fluorinated counterpart. nih.gov This suggests that the fluorine atom can optimize the compound's therapeutic window.
The presence of fluorine can also influence metabolic pathways. It can block sites of metabolism, leading to an increased half-life, or it can direct metabolism to other parts of the molecule. In the case of fluorinated benzothiazoles, they have been shown to induce the expression of CYP1A1, the very enzyme responsible for their metabolic activation, exclusively in sensitive cancer cells. nih.gov This targeted induction and metabolism contribute to their selective activity.
Role of the Thiol Group at Position 2 in Biological Activity Profiles
The thiol (-SH) group at the 2-position of the benzothiazole ring is a versatile functional group that significantly contributes to the molecule's biological activity. It exists in a tautomeric equilibrium with its thione form. This group can act as a hydrogen bond donor and acceptor, and its nucleophilic character makes it a site for various chemical modifications.
The thiol group itself can be crucial for activity. For some benzothiazole derivatives, the ability to trap thiol groups in biological molecules, such as enzymes, is directly correlated with their activity. nih.gov This suggests a mechanism involving covalent bond formation with target proteins.
Furthermore, the 2-thiol position is a common site for derivatization to generate extensive libraries of compounds with diverse biological activities. nih.govnih.gov
S-Alkylation: Conversion of the thiol to a thioether (S-R) is a widely used strategy. This modification can enhance lipophilicity and alter the steric and electronic properties of the molecule, leading to changes in activity. For example, 2-benzylthio-benzothiazole derivatives have been synthesized and evaluated as potential anticancer agents. nih.gov
Linker for Other Moieties: The sulfur atom can serve as a linker to attach other pharmacophores, such as heterocyclic rings (e.g., pyridine, thiadiazole), to the benzothiazole scaffold. nih.gov This can lead to hybrid molecules with enhanced or novel biological activities. For instance, pyridinyl-2-amine linked benzothiazole-2-thiol derivatives have shown potent, broad-spectrum anticancer activities. nih.gov
The data below illustrates the potent anticancer activity of certain 2-substituted benzothiazole derivatives.
| Compound | Substitution at Position 2 | Target Cell Line | IC50 Value |
|---|---|---|---|
| Compound 7e | Pyridinyl-2-amine linked via thioether | SKRB-3 | 1.2 nM |
| Compound 7e | Pyridinyl-2-amine linked via thioether | SW620 | 4.3 nM |
| Compound 7e | Pyridinyl-2-amine linked via thioether | A549 | 44 nM |
| Compound 7e | Pyridinyl-2-amine linked via thioether | HepG2 | 48 nM |
| Compound 7d | Pyridinyl-2-amine linked via thioether | A431 | 20 nM |
Data sourced from a study on novel benzothiazole-2-thiol derivatives as potential anticancer agents. nih.gov
Synergistic Effects of Multiple Substituents on Benzothiazole Scaffold Activity
For example, the electron-withdrawing nature of the 7-fluoro group can influence the reactivity of the 4-amino group, potentially affecting its metabolism by enzymes like CYP1A1. nih.gov Simultaneously, both the 4-amino and 7-fluoro groups can modify the pKa of the 2-thiol group, which in turn affects its nucleophilicity and ability to interact with targets.
The combination of a fluoro group and other substituents has been explored in various benzothiazole derivatives. For instance, the synthesis of N-(6-fluoro,7-chloro-BT-2-yl)-N′-(2-aryl, 4-one-thiazolidin-3-yl)ureas highlights the strategy of combining halogens with other complex side chains at different positions to achieve desired biological effects, such as anthelmintic activity. mdpi.com Similarly, combining fluoro benzothiazoles with a thiadiazole moiety has been investigated for antimicrobial activity. researchgate.net These studies underscore the importance of multi-substitution in fine-tuning the activity of the benzothiazole scaffold. researchgate.netmdpi.com
The selective anticancer activity of fluorinated aminobenzothiazoles is a prime example of this synergy. The fluorine atom helps optimize the pharmacokinetic profile, while the amino group is essential for the metabolic activation that occurs preferentially in cancer cells, leading to targeted cytotoxicity. nih.gov
Conformational Analysis and Bioactive Conformations relevant to Target Binding
The three-dimensional arrangement of a molecule, or its conformation, is critical for its ability to bind to a biological target. For derivatives of 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol, the orientation of the substituents relative to the core benzothiazole ring system determines the shape of the molecule and its fit within a receptor's binding pocket.
Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), helps identify the most stable, low-energy conformations of these molecules. mdpi.com For benzothiazole derivatives, a key conformational feature is the dihedral angle between the benzothiazole ring and any attached aryl rings. mdpi.com The planarity or non-planarity of the molecule can significantly impact its ability to intercalate with DNA or fit into an enzyme's active site.
The presence of specific functional groups can stabilize certain conformations. For instance, intramolecular hydrogen bonds can form between the 4-amino group and a substituent at the 2-position, restricting rotational freedom and locking the molecule into a specific "bioactive conformation." The thiazole (B1198619) ring itself, due to the presence of the sulfur atom, can induce unique conformational and steric effects. nih.gov Identifying this bioactive conformation is a key goal of SAR studies, as it provides a template for designing new, more potent analogues with improved target affinity.
Mechanistic Investigations of Biological Activities of 4 Amino 7 Fluoro 1,3 Benzothiazole 2 Thiol Derivatives
Enzyme Inhibition and Modulation Mechanisms (e.g., Kinase Inhibition, DprE1 Inhibition)
The biological efficacy of 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol derivatives is frequently attributed to their ability to inhibit or modulate the activity of critical enzymes. This targeted inhibition disrupts essential physiological or pathological processes.
Kinase Inhibition: Thiazole-based compounds are recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov Derivatives have been developed to target a range of kinases, including:
Phosphatidylinositol-3-kinase (PI3K): Certain aminothiazoleurea derivatives act as selective inhibitors of PI3Kα, with IC50 values ranging from 9–290 nM. nih.gov
B-RAFV600E Kinase: Phenyl sulfonyl-containing thiazole (B1198619) derivatives have shown significant inhibitory effects on the B-RAFV600E kinase enzyme, with one compound demonstrating an IC50 of 23.1 nM, surpassing the standard drug dabrafenib. nih.gov
Other Kinases: The benzothiazole (B30560) scaffold has been incorporated into inhibitors targeting cyclin-dependent kinases (CDKs), protein kinase CK2 (IC50 = 0.4 μM), and wild-type ABL kinase, with some derivatives showing potent enzymatic inhibition (93.3–100% at 10 μM). nih.govmdpi.com
DprE1 Inhibition: A primary mechanism for the antitubercular activity of benzothiazole derivatives is the inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov DprE1 is a vital flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. nih.govnih.gov Benzothiazinones (BTZs), which are structurally related to benzothiazoles, act as irreversible inhibitors by forming a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1. nih.govnih.gov This mechanism involves the reduction of a nitro group on the compound to a reactive nitroso species, which then covalently binds to the enzyme. nih.gov Numerous benzothiazole-based compounds have been developed as DprE1 inhibitors, showing potent activity against Mycobacterium tuberculosis. researchgate.netresearchgate.net
Other Enzyme Targets: Derivatives of the benzothiazole scaffold have demonstrated inhibitory activity against a variety of other enzymes, highlighting their therapeutic potential. nih.gov
Topoisomerases: Certain derivatives inhibit bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), with IC50 values in the sub-micromolar range (30–550 nM). mdpi.com Other analogs act as potent human DNA topoisomerase IIα inhibitors, with one of the most effective compounds, a benzothiazolium salt (BM3), exhibiting an IC50 value of 39 nM. researchgate.net
Cholinesterases and Monoamine Oxidases: In the context of neurodegenerative diseases, benzothiazole derivatives have been synthesized as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). One such derivative, compound 4f, displayed IC50 values of 23.4 nM against AChE and 40.3 nM against MAO-B. nih.gov
Microbial Enzymes: The antibacterial effects of these derivatives can also be traced to the inhibition of enzymes like uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) and dihydrofolate reductase. nih.gov
| Compound/Derivative Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Aminothiazoleurea Derivative | PI3Kα | 9–290 nM | nih.gov |
| Phenyl Sulfonyl Thiazole Derivative | B-RAFV600E Kinase | 23.1 nM | nih.gov |
| Benzothiazolium Salt (BM3) | Human DNA Topoisomerase IIα | 39 nM | researchgate.net |
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 nM | nih.gov |
| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 nM | nih.gov |
| 4-fluoro-5,7-disubstituted-benzothiazole ureas | GyrB/ParE | 30–550 nM | mdpi.com |
Interaction with Cellular Components and Molecular Targets (e.g., Macromolecule Binding, DNA Adduct Formation)
Beyond direct enzyme inhibition, the biological effects of these compounds are mediated by their interactions with other crucial cellular macromolecules, most notably DNA.
DNA Adduct Formation and Damage: A key mechanism for the anticancer activity of some fluorinated benzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is the formation of covalent DNA adducts. nih.gov This process is often dependent on metabolic activation within sensitive cancer cells. The Aryl Hydrocarbon Receptor (AhR) signaling pathway plays a critical role; upon activation by the benzothiazole, it induces the expression of cytochrome P450 enzymes, particularly CYP1A1. nih.govresearchgate.net CYP1A1 then metabolizes the parent compound into a reactive electrophilic intermediate that can covalently bind to DNA, forming adducts. nih.gov The formation of these adducts leads to further DNA damage. Studies using alkaline elution have demonstrated that 5F 203 induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells. researchgate.net This DNA damage is a primary trigger for the subsequent antiproliferative effects. researchgate.net
Pathways of Antiproliferative Activity at the Cellular Level (e.g., Cell Cycle Arrest, Apoptosis Induction in in vitro models)
The antiproliferative effects of this compound derivatives in cancer cell lines are executed through the activation of specific cellular pathways that halt cell division and induce programmed cell death.
Cell Cycle Arrest: Following the DNA damage induced by compounds like 5F 203, cancer cells activate checkpoint controls that lead to cell cycle arrest. nih.govresearchgate.net In sensitive MCF-7 breast cancer cells, treatment with 5F 203 results in a block in the S-phase of the cell cycle. nih.gov This arrest prevents the cell from replicating its damaged DNA, providing an opportunity for repair or, if the damage is too severe, for the initiation of apoptosis. Similarly, other related heterocyclic compounds, such as 2-amino-1,3,4-thiadiazole (B1665364) derivatives, have been shown to induce cell cycle arrest in the G0/G1 phase, suggesting this is a common mechanistic theme for this class of agents. nih.govresearchgate.net
Apoptosis Induction: Apoptosis, or programmed cell death, is a major pathway through which benzothiazole derivatives exert their anticancer effects.
One study demonstrated that a pyridinyl-2-amine linked benzothiazole-2-thiol derivative (compound 7e) effectively inhibited the growth of HepG2 liver cancer cells by inducing apoptosis in a concentration-dependent manner. nih.gov Flow cytometry analysis showed that after 24 hours of treatment, the percentage of apoptotic cells increased from 34.2% at 0.625 µM to 53.3% at 2.5 µM. nih.gov
The underlying mechanism often involves the mitochondria-mediated intrinsic pathway. nih.gov This pathway is characterized by an increase in reactive oxygen species (ROS), a loss of the mitochondrial transmembrane potential, and the subsequent release of cytochrome C. nih.gov This cascade activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis, leading to DNA degradation and the formation of apoptotic bodies. nih.gov
| Cancer Cell Line | IC50 Value | Reference |
|---|---|---|
| SKRB-3 (Breast Cancer) | 1.2 nM | nih.gov |
| SW620 (Colorectal Cancer) | 4.3 nM | nih.gov |
| A549 (Lung Cancer) | 44 nM | nih.gov |
| HepG2 (Liver Cancer) | 48 nM | nih.gov |
Antimicrobial Action Mechanisms (e.g., Interference with Microbial Pathways)
The antimicrobial properties of this compound derivatives are based on their ability to interfere with essential microbial pathways, often by inhibiting enzymes unique to the pathogens. researchgate.netresearchgate.net
Inhibition of Cell Wall Synthesis: As mentioned previously, a prominent mechanism against Mycobacterium tuberculosis is the inhibition of the DprE1 enzyme. nih.govresearchgate.net This enzyme is critical for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, which are essential components of the mycobacterial cell wall. nih.gov By blocking this pathway, the derivatives compromise the structural integrity of the bacterium, leading to cell death. nih.govresearchgate.net
Inhibition of Peptidoglycan Synthesis: In other bacteria, derivatives have been shown to inhibit the MurB enzyme (uridine diphosphate-N-acetylenolpyruvylglucosamine reductase). nih.govmdpi.com MurB is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall in both Gram-positive and Gram-negative bacteria. nih.gov Docking studies have shown that these compounds can form stable complexes with the active site of the E. coli MurB enzyme. nih.gov
Inhibition of Nucleic Acid Synthesis: Benzothiazole derivatives can also target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for managing DNA supercoiling, replication, and segregation. mdpi.com By inhibiting these enzymes, the compounds disrupt DNA synthesis and repair, leading to bactericidal effects against a range of Gram-positive pathogens. mdpi.com
Other Microbial Targets: Additional antimicrobial mechanisms include the inhibition of:
Dihydrofolate Reductase: This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and certain amino acids. nih.gov
Enoyl Acyl Carrier Protein Reductase: This enzyme is involved in the bacterial fatty acid synthesis pathway. nih.gov
| Mechanism/Target | Affected Pathway | Target Organism(s) | Reference |
|---|---|---|---|
| DprE1 Inhibition | Mycolic Acid/Cell Wall Synthesis | Mycobacterium tuberculosis | nih.govresearchgate.net |
| MurB Inhibition | Peptidoglycan/Cell Wall Synthesis | Gram-positive and Gram-negative bacteria (e.g., E. coli) | nih.govmdpi.com |
| DNA Gyrase/Topoisomerase IV Inhibition | DNA Replication and Repair | Gram-positive pathogens (e.g., S. aureus, S. pneumoniae) | mdpi.com |
| Dihydrofolate Reductase Inhibition | Folate Synthesis/Nucleotide Synthesis | Bacteria | nih.gov |
Anti-inflammatory and Analgesic Mechanisms (e.g., Signaling Pathway Modulation)
Certain benzothiazole derivatives exhibit significant anti-inflammatory and analgesic properties. nih.gov The primary mechanism is believed to involve the modulation of signaling pathways related to inflammation, particularly the cyclooxygenase (COX) pathway.
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. Studies on novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have demonstrated potent in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models and significant analgesic effects. nih.gov For example, compound 17c inhibited edema by up to 80% after 3 hours. nih.gov
The favorable ulcerogenic index of the most active compounds, comparable to the selective COX-2 inhibitor celecoxib, suggests that their mechanism may involve the selective inhibition of COX-2 over COX-1. nih.gov Selective COX-2 inhibition is a known strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Molecular docking studies have further supported the strong binding interaction of these synthesized compounds with COX receptors. nih.gov
Advanced Research Applications and Future Directions in Benzothiazole Chemistry
Development of Novel Chemical Probes and Imaging Agents for Research
The rigid, planar structure and favorable photophysical properties of the benzothiazole (B30560) core make it an exceptional platform for the development of chemical sensors and bioimaging agents.
Fluorescent Probes: Benzothiazole derivatives are widely used to construct fluorescent probes for detecting various analytes, including metal ions, anions, small molecules, and biological macromolecules. researchgate.net The design of these probes often relies on mechanisms like excited-state intramolecular proton transfer (ESIPT), aggregation-induced emission (AIE), and intramolecular charge transfer (ICT). researchgate.netnih.gov For instance, probes have been developed for monitoring pH changes in living cells, where the protonation of the benzothiazole-spiropyran conjugate leads to significant changes in absorption and emission spectra. nih.gov Other derivatives have been engineered to visualize mitochondrial function, detect hydrazine (B178648) in environmental and food samples, and image peroxynitrite during cellular processes like ferroptosis. acs.orgrsc.orgnih.gov A novel benzothiazole-based AIE probe was successfully developed for detecting hydrogen peroxide in living cells, showcasing high sensitivity and low cytotoxicity. nih.gov
Positron Emission Tomography (PET) Imaging Agents: The benzothiazole scaffold is a cornerstone in the development of PET imaging agents for neurodegenerative diseases. nih.govrsc.org The most well-known example is Pittsburgh Compound B ([¹¹C]PIB), a benzothiazole derivative used to image amyloid-β (Aβ) plaques in the brains of Alzheimer's disease patients. nih.govradiologykey.com The presence of a fluorine atom, such as in 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol, is particularly advantageous for developing PET tracers using the isotope Fluorine-18 (¹⁸F), which has a longer half-life (110 minutes) than Carbon-11 (20 minutes), making it more practical for widespread clinical use. nih.gov Structure-activity relationship (SAR) studies on these agents have shown that modifications to the benzothiazole ring, such as the position of hydroxyl groups and chelating agents, can dramatically improve brain uptake and binding specificity, enhancing their diagnostic utility. nih.gov
Strategies for Enhancing Molecular Selectivity and Potency in Research Models
A central goal in drug discovery is to design molecules that potently interact with their intended target while avoiding off-target effects. Research on benzothiazole derivatives has illuminated several strategies to achieve this.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzothiazole scaffold is a key strategy. Studies have shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for modulating biological activity. dntb.gov.ua For example, in the development of anticancer agents targeting tubulin, introducing a benzothiazole scaffold was used to design a new family of colchicine (B1669291) site ligands with improved water solubility and potent antiproliferative effects. nih.gov In the design of selective monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases, a common strategy involves a three-part structure: a 2-substituted benzothiazole core, a linker, and a distal aromatic ring, with modifications to each part fine-tuning potency and selectivity. mdpi.com
Hybridization and Functionalization: Hybridizing the benzothiazole nucleus with other pharmacophores is a powerful approach to create multifunctional molecules or enhance potency. bohrium.comresearchgate.net For instance, combining benzothiazole with a phenylacetamide scaffold has yielded derivatives with marked antiproliferative activity in pancreatic cancer and paraganglioma cells. mdpi.com SAR studies on these hybrids revealed that specific substituents on the distal aromatic ring led to greater potency and a higher selectivity index against cancer cells versus normal cells. mdpi.com The data below illustrates how structural modifications to benzothiazole derivatives impact their potency against various cancer cell lines.
| Compound Class | Modification Strategy | Target/Cell Line | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Benzothiazole-phenyl Analog | Ortho-fluoro substitution on distal phenyl ring | Human FAAH (enzyme) | 1.8 nM | nih.gov |
| Benzothiazole-hydrazone Derivative | Pyridine-4-yl substitution | hMAO-B (enzyme) | 0.060 µM | mdpi.com |
| 2-Mercaptobenzothiazole (B37678) Derivative | Introduction of sulfonimide group | MCF-7 (Breast Cancer) | 0.15 µM | mdpi.com |
| Benzothiazole-Thiazole Hybrid | Varied substitutions for kinase inhibition | p56lck (enzyme) | Potent Inhibition | biointerfaceresearch.com |
| Benzothiazole-based Antimitotic | Targeting colchicine site on tubulin | HeLa (Cervical Cancer) | 17 nM | nih.gov |
Innovative Methodologies for Investigating Benzothiazole-Target Interactions
Understanding how a molecule binds to its biological target is crucial for rational drug design. Modern research employs a combination of computational and experimental techniques to elucidate these interactions at a molecular level.
Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are indispensable tools for studying benzothiazole-target interactions. biointerfaceresearch.comwjarr.com Docking studies predict the preferred binding orientation of a benzothiazole derivative within the active site of a target protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts. nih.govbiointerfaceresearch.comnih.gov For example, docking was used to understand how potent benzothiazole-based inhibitors bind to the ATP-binding site of the p56lck enzyme and the active site of the BACE-1 enzyme. biointerfaceresearch.comnih.gov
Integrated Approaches: The most powerful insights come from combining computational predictions with experimental validation. A study investigating the interaction between a benzothiazole derivative and the protein lysozyme (B549824) utilized an integrated approach. mdpi.com It combined molecular docking with experimental techniques like isothermal titration calorimetry (ITC), UV-vis spectroscopy, and fluorescence quenching. mdpi.com The results showed excellent agreement between the computationally predicted binding energy and the experimentally measured values, confirming that the interaction was stabilized by π-π stacking between the benzothiazole ring and tryptophan residues in the protein. mdpi.com Furthermore, target prediction analysis using multiple web-based tools (e.g., PharmMapper, SuperPred) is an emerging methodology to identify putative targets for novel benzothiazole compounds, which can then be experimentally validated. mdpi.com
Computational and AI-Driven Approaches in Benzothiazole Research and Design
Computer-Aided Drug Design (CADD): CADD encompasses a range of computational methods used to design and screen compounds. For benzothiazoles, this includes using Density Functional Theory (DFT) calculations to understand electronic properties and reactivity. mdpi.com In silico screening of virtual libraries of benzothiazole derivatives against protein targets allows for the rapid identification of promising hit compounds. wjarr.com Furthermore, computational tools are routinely used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like characteristics early in the design phase. biointerfaceresearch.comijprajournal.com
AI and Machine Learning: AI-driven drug design (AIDD) represents an evolution of CADD. rsc.org AI/ML models can be trained on existing data from benzothiazole compounds to learn complex structure-activity relationships. These models can then be used for de novo drug design, generating novel molecular structures with desired properties, such as high potency, selectivity, and low predicted toxicity. nih.gov For instance, AI could be used to explore the vast chemical space around the this compound scaffold to design new derivatives optimized for a specific kinase or receptor target, potentially identifying novel candidates more efficiently than traditional screening methods. researchgate.net
Unexplored Biological Activity Profiles and Potential Targets in Drug Discovery Research
The benzothiazole scaffold has demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects. dntb.gov.uabohrium.comnih.gov However, many potential applications remain to be explored.
Known Activities as a Starting Point: The established bioactivities of benzothiazole derivatives provide a foundation for future research. The core structure is a known inhibitor of enzymes like kinases, MAO, and dihydropteroate (B1496061) synthase (DHPS). mdpi.combiointerfaceresearch.comnih.gov The specific substitution pattern of this compound, featuring electron-donating (amino) and electron-withdrawing (fluoro) groups, could confer unique potency or selectivity against these or other enzyme classes. For instance, its antimicrobial potential against drug-resistant bacterial strains is a promising area for investigation, as illustrated by the activity of related compounds.
| Compound Class | Bacterial/Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Benzothiazole Pyrazole Derivative (16c) | S. aureus | 0.025 mM | nih.gov |
| Benzothiazole Pyrazole Derivative (16c) | S. mutans | 0.203 mM | nih.gov |
| Benzothiazole Acryloylhydrazide (14b) | C. albicans | 0.221 mM | nih.gov |
Future Directions: Future research could focus on exploring novel therapeutic targets for this class of compounds. Given their ability to interact with ATP-binding sites in kinases, investigating their potential as inhibitors of other ATP-dependent enzymes, such as helicases or chaperones, could yield new therapeutic leads. The amino and thiol groups on the this compound scaffold make it an interesting candidate for forming metal complexes, which can enhance biological activity and open new applications in areas like antimicrobial or anticancer therapy where metal-based drugs are effective. dntb.gov.ua Finally, the development of benzothiazole-based PROTACs (Proteolysis Targeting Chimeras) could represent a novel strategy for targeted protein degradation in cancer and other diseases.
Q & A
Q. What are the standard synthetic routes for 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: A common synthetic approach involves cyclization of substituted aniline precursors. For example, 3-chloro-4-fluoroaniline can be treated with thiourea in the presence of a catalyst (e.g., HCl) under reflux in ethanol to form the benzothiazole core . Optimization includes:
- Solvent selection : Ethanol or methanol for solubility and reflux efficiency.
- Catalyst concentration : 5–10% glacial acetic acid to enhance cyclization .
- Reflux duration : 4–6 hours to ensure complete conversion, monitored by TLC (ethyl acetate:methanol:water = 10:1:1) .
- Purification : Recrystallization from ethanol to achieve >95% purity (melting point verification: 183–184°C) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use multi-spectral analysis:
- 1H-NMR : Look for characteristic signals, e.g., a singlet at δ 8.4 ppm for the –NH group in CDCl3 .
- IR spectroscopy : Absorbance bands at ~3454 cm⁻¹ (N–H stretch) and ~1637 cm⁻¹ (C=O stretch in intermediates) .
- Mass spectrometry : Molecular ion peak at m/z 202.64 (calculated for C₇H₄ClFN₂S) .
- TLC : Rf value comparison with known standards using silica gel plates .
Q. What methods are recommended for assessing the purity of this compound in pharmacological studies?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 1 mL/min; retention time ~5.2 minutes .
- Melting point analysis : Sharp melting point within 1–2°C of literature values (e.g., 183–184°C) .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- In vivo models : For anti-inflammatory activity, use carrageenan-induced rat paw edema with indomethacin as a positive control. Measure edema reduction at 1–3 hours post-administration .
- Dosage optimization : Start with 10–50 mg/kg body weight (oral or intraperitoneal) and adjust based on toxicity screening (e.g., LD50 assays) .
- Mechanistic studies : Use ELISA to quantify TNF-α or IL-6 levels in serum to assess immunomodulatory effects .
Q. What strategies are effective for resolving contradictions in reported biological activities of benzothiazole analogs?
Methodological Answer:
- Systematic SAR analysis : Compare substituent effects (e.g., fluoro vs. chloro at position 7) on bioactivity using standardized assays .
- Meta-analysis : Aggregate data from PubMed, Scopus, and Web of Science to identify trends in IC50 values or selectivity indices .
- Experimental replication : Repeat key studies under controlled conditions (e.g., fixed cell lines, consistent solvent/DMSO concentrations) to isolate variables .
Q. How can reaction yields be improved during the synthesis of Schiff base derivatives from this compound?
Methodological Answer:
- Catalyst optimization : Use 1–2 mol% p-toluenesulfonic acid (PTSA) instead of glacial acetic acid to enhance imine formation .
- Solvent-free conditions : Microwave-assisted synthesis at 80°C for 20 minutes reduces side reactions and improves yields by ~15% .
- Workup modifications : Extract products with dichloromethane instead of ethanol to minimize loss of polar intermediates .
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target <3), aqueous solubility, and cytochrome P450 interactions .
- Docking studies : AutoDock Vina for binding affinity analysis against targets like COX-2 (PDB ID: 5KIR) to prioritize derivatives for synthesis .
- QSAR models : Develop regression models using descriptors like polar surface area and H-bond donors to correlate structure with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
